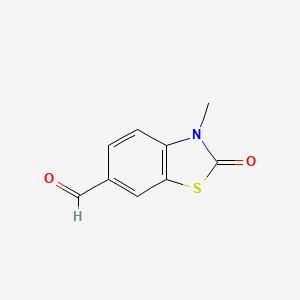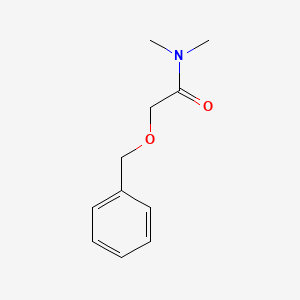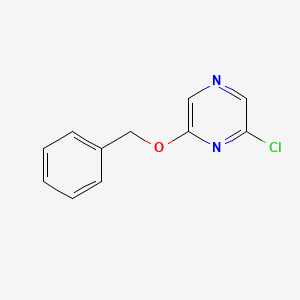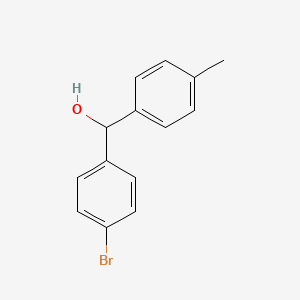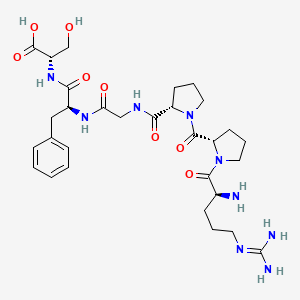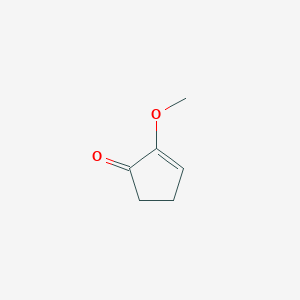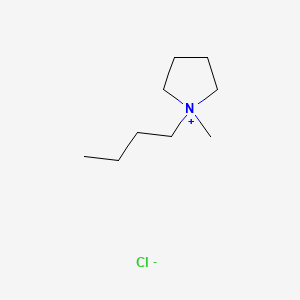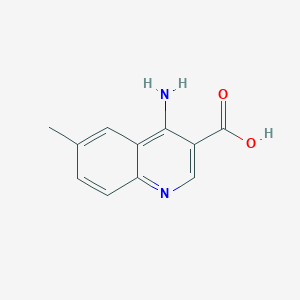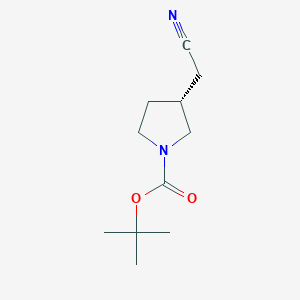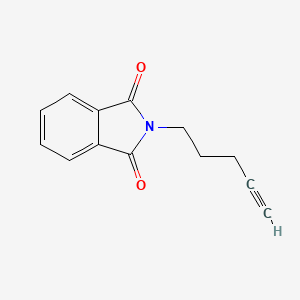
(2S,4R)-1-tert-Butyl 2-méthyl 4-fluoropyrrolidine-1,2-dicarboxylate
Vue d'ensemble
Description
The compound "(2S,4R)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate" is a chiral pyrrolidine derivative that is of interest in the field of medicinal chemistry. Pyrrolidine derivatives are known for their applications in the synthesis of various pharmaceutical agents, including antibacterial quinolones and dipeptidyl peptidase IV inhibitors .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves stereoselective or enantioselective methods to achieve the desired chiral centers. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates is achieved by kinetic resolution of a cyclopentene carboxylate precursor . Similarly, (2S,4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, a compound closely related to the one , is synthesized through diastereo and enantioselective reactions starting from ethyl crotonate and L-alanine . These methods highlight the importance of controlling stereochemistry in the synthesis of chiral pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry at the chiral centers is crucial for the biological activity of these compounds. For example, the absolute configuration of fluoropyrrolidine derivatives has been determined using techniques such as vibrational circular dichroism, and the stereochemistry has been confirmed by chemical synthesis and X-ray diffraction studies .
Chemical Reactions Analysis
Pyrrolidine derivatives undergo various chemical reactions that are useful in medicinal chemistry. For instance, 4-fluoropyrrolidine-2-carbonyl fluorides, which share a similar fluorinated motif to the compound , are synthesized by double fluorination and can be converted into a range of intermediates such as amides, esters, and nitriles . The tert-butyl group in these compounds often serves as a protecting group that can be removed or modified as needed in subsequent synthetic steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives like "(2S,4R)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate" are influenced by their molecular structure. The presence of fluorine atoms and tert-butyl groups can affect the compound's polarity, solubility, and stability. These properties are important when considering the compound's use in pharmaceutical applications, as they will influence its behavior in biological systems and during the drug formulation process .
Applications De Recherche Scientifique
Synthèse d'un ligand à base de benzophénone
Ce composé peut être utilisé dans la préparation d'un ligand à base de benzophénone . Ce ligand est ensuite utilisé pour synthétiser un complexe de Schiff à base de Ni (II) .
Sonde chirale RMN
“N-Boc-trans-4-fluoro-l-proline” réagit avec le 2-fluoro-5-nitrobenzaldéhyde (substitution aromatique nucléophile) pour produire une sonde chirale RMN 19F .
Inhibiteurs de l'intégrine αvβ1
Les dérivés de “N-Arylsulfonyl-l-proline” synthétisés à partir de “N-Boc-trans-4-fluoro-l-proline” sont appliqués comme inhibiteurs puissants et sélectifs de l'intégrine αvβ1 . Ils présentent une activité inhibitrice à une concentration inhibitrice moitié maximale (CI50) de 0,02 nM .
Coordination métallique
L'acide carboxylique et l'amine secondaire de “N-Boc-trans-4-fluoro-l-proline” peuvent se coordonner aux centres métalliques, formant un cycle à 5 chaînons stable . Cette propriété est utile dans diverses réactions chimiques.
Réaction catalytique d'oléfination
Un complexe Pd (II) avec des ligands l-proline a été exploré, donnant un excès énantiomérique allant jusqu'à 24% dans la réaction d'oléfination catalytique . Cela montre le potentiel de “N-Boc-trans-4-fluoro-l-proline” en catalyse.
Découverte de médicaments et synthèse organique
En raison de ses multiples groupes fonctionnels et de son unité de construction de L-proline fluorée, “N-Boc-trans-4-fluoro-l-proline” est utilisé pour la découverte de médicaments et la synthèse organique .
Safety and Hazards
The compound “(2S,4R)-1-tert-Butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate” is labeled with the signal word "Warning" . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and the hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METPQQHVRNLTRX-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473199 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203866-18-6 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



